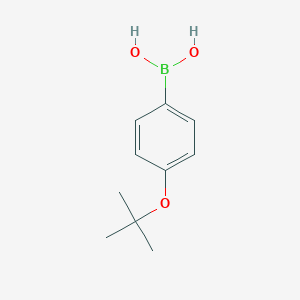
1,3,5-Cyclohexanetricarbonitrile
Overview
Description
1,3,5-Cyclohexanetricarbonitrile is an organic compound with the molecular formula C9H9N3. It is a tricyanocyclohexane derivative, characterized by three cyano groups attached to a cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
1,3,5-Cyclohexanetricarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,3,5-trione with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
1,3,5-Cyclohexanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,5-Cyclohexanetricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: This compound is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3,5-Cyclohexanetricarbonitrile involves its interaction with various molecular targets. The cyano groups in the compound can form strong interactions with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
1,3,5-Cyclohexanetricarbonitrile can be compared with other similar compounds, such as:
1,3,5-Cyclohexanetricarboxylic acid: This compound has carboxylic acid groups instead of cyano groups, leading to different chemical properties and reactivity.
1,3,5-Cyclohexanetriol: This compound contains hydroxyl groups, making it more hydrophilic compared to this compound.
1,3,5-Tricyanobenzene: This aromatic compound has a similar tricyano structure but with a benzene ring instead of a cyclohexane ring, resulting in different electronic properties.
This compound is unique due to its specific combination of cyano groups and cyclohexane ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
cyclohexane-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOSHREZKXCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183582-92-5, 168280-46-4 | |
| Record name | 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the photoelectron spectrum of the acrylonitrile trimer anion in understanding 1,3,5-Cyclohexanetricarbonitrile?
A1: The photoelectron spectrum of the acrylonitrile trimer anion, (AN)3-, provides valuable insights into the structure of this compound. By comparing the spectrum of (AN)3- with that of a synthesized this compound molecular anion, researchers concluded that the trimer anion likely exists as the diaxial stereoisomer of this compound. This conclusion is based on the similarity in their vertical detachment energies []. This finding sheds light on the anionic polymerization process of acrylonitrile.
Q2: How does this compound contribute to the formation of hierarchical self-assemblies?
A2: this compound, specifically the cis isomer (cis-HTN), plays a crucial role in the formation of hierarchical self-assemblies by acting as a guest molecule within π-stacked supramolecular cages []. These cages, denoted as π-MX-cages, are formed by the self-assembly of [MXL]+ ions through π-stacking interactions. The π-MnBr-cages, in particular, can encapsulate cis-HTN molecules within their central voids. This encapsulation, driven by hydrogen bonding between the cage and the nitrile groups of cis-HTN, contributes to the overall stability and hierarchical organization of the supramolecular structure.
Q3: Are there alternative molecules to this compound used in constructing similar π-stacked supramolecular cages?
A3: Yes, besides this compound, researchers have successfully incorporated other guest molecules within π-MX-cages []. For instance, acetonitrile (CH3CN) has been encapsulated within the π-MnBr-cages. Furthermore, the research highlights the versatility of π-MX-cages by demonstrating the encapsulation of inorganic species like the [Mn(H2O)6]@([Mn(H2O)4]4[Br42-]6) cluster and ions such as S2O42−, S2O62−, HSO3−, and H2PO4− within different types of π-MX-cages. This highlights the potential of these cages for encapsulating a wide range of molecules and ions by tuning the cage composition and leveraging various intermolecular interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)


![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)

![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)


![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)




![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)
